Cas no 2138168-32-6 (4H-1,2,4-Triazole-4-acetic acid, 1,5-dihydro-3-(4-oxazolyl)-5-thioxo-, methyl ester)

4H-1,2,4-Triazole-4-acetic acid, 1,5-dihydro-3-(4-oxazolyl)-5-thioxo-, methyl ester is a heterocyclic compound featuring a triazole core fused with an oxazole moiety and a thioxo group. Its methyl ester derivative enhances solubility and stability, making it suitable for synthetic applications in medicinal and agrochemical research. The presence of multiple reactive sites, including the triazole and oxazolyl groups, allows for versatile functionalization, enabling its use as a key intermediate in the development of biologically active molecules. The thioxo group further contributes to its reactivity, particularly in nucleophilic substitution reactions. This compound is valued for its structural complexity and potential in designing novel pharmacophores or ligands.
4H-1,2,4-Triazole-4-acetic acid, 1,5-dihydro-3-(4-oxazolyl)-5-thioxo-, methyl ester structure
2138168-32-6 structure
Product Name:4H-1,2,4-Triazole-4-acetic acid, 1,5-dihydro-3-(4-oxazolyl)-5-thioxo-, methyl ester
CAS No:2138168-32-6
MF:C8H8N4O3S
MW:240.239119529724
CID:5299953
Update Time:2025-06-03

4H-1,2,4-Triazole-4-acetic acid, 1,5-dihydro-3-(4-oxazolyl)-5-thioxo-, methyl ester Chemical and Physical Properties

Names and Identifiers

    • 4H-1,2,4-Triazole-4-acetic acid, 1,5-dihydro-3-(4-oxazolyl)-5-thioxo-, methyl ester
    • Inchi: 1S/C8H8N4O3S/c1-14-6(13)2-12-7(10-11-8(12)16)5-3-15-4-9-5/h3-4H,2H2,1H3,(H,11,16)
    • InChI Key: IRSBJIGBMFELTQ-UHFFFAOYSA-N
    • SMILES: N1C(=S)N(CC(OC)=O)C(C2=COC=N2)=N1

4H-1,2,4-Triazole-4-acetic acid, 1,5-dihydro-3-(4-oxazolyl)-5-thioxo-, methyl ester Pricemore >>

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Additional information on 4H-1,2,4-Triazole-4-acetic acid, 1,5-dihydro-3-(4-oxazolyl)-5-thioxo-, methyl ester

Comprehensive Overview of 4H-1,2,4-Triazole-4-acetic acid, 1,5-dihydro-3-(4-oxazolyl)-5-thioxo-, methyl ester (CAS No. 2138168-32-6)

The compound 4H-1,2,4-Triazole-4-acetic acid, 1,5-dihydro-3-(4-oxazolyl)-5-thioxo-, methyl ester (CAS No. 2138168-32-6) is a heterocyclic derivative with significant potential in pharmaceutical and agrochemical research. Its unique structure, featuring a triazole core coupled with an oxazole moiety, makes it a subject of interest for drug discovery and material science applications. Researchers are increasingly exploring its role in modulating biological pathways, particularly in the context of enzyme inhibition and receptor binding.

In recent years, the demand for novel triazole-based compounds has surged due to their versatility in medicinal chemistry. The methyl ester functional group in this compound enhances its solubility and bioavailability, which are critical factors in drug development. Studies suggest that derivatives of 4H-1,2,4-Triazole-4-acetic acid may exhibit antimicrobial, antifungal, or anti-inflammatory properties, aligning with current trends in combating antibiotic resistance and chronic diseases.

The synthesis of CAS No. 2138168-32-6 involves multi-step organic reactions, often starting from readily available precursors like thiosemicarbazides or oxazole derivatives. Its thioxo group introduces unique electronic properties, which are being investigated for applications in catalysis and photochemistry. This aligns with the growing interest in sustainable chemistry and green synthesis methods, as researchers seek eco-friendly alternatives to traditional chemical processes.

From a commercial perspective, 4H-1,2,4-Triazole-4-acetic acid, 1,5-dihydro-3-(4-oxazolyl)-5-thioxo-, methyl ester is gaining attention in the fine chemicals market. Its potential as a building block for high-value intermediates has prompted several pharmaceutical companies to explore its scalability. Analytical techniques such as HPLC, NMR, and mass spectrometry are routinely employed to ensure purity and structural integrity, reflecting the compound's importance in quality-driven industries.

In the context of intellectual property, patents related to triazole-oxazole hybrids have seen a notable increase, underscoring their industrial relevance. The compound's CAS No. 2138168-32-6 is frequently cited in patent databases, particularly in claims involving small-molecule therapeutics or crop protection agents. This trend mirrors broader industry shifts toward precision medicine and sustainable agriculture.

For researchers and manufacturers, handling 4H-1,2,4-Triazole-4-acetic acid derivatives requires adherence to standard safety protocols, though it is not classified as hazardous under current regulations. Its stability under ambient conditions makes it suitable for long-term storage, a practical advantage for laboratories and production facilities. Future studies may focus on optimizing its synthetic routes or expanding its applications in bioconjugation and drug delivery systems.

In summary, 4H-1,2,4-Triazole-4-acetic acid, 1,5-dihydro-3-(4-oxazolyl)-5-thioxo-, methyl ester represents a promising scaffold in modern chemistry. Its multifaceted properties bridge gaps between academic research and industrial innovation, making it a compound to watch in the coming years. As scientific inquiries into heterocyclic compounds continue to evolve, this molecule is poised to play a pivotal role in addressing global challenges in health and technology.

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